2-cyano-N-(3-methoxybenzyl)acetamide
Overview
Description
2-Cyano-N-(3-methoxybenzyl)acetamide is an organic compound with the empirical formula C11H12N2O2 and a molecular weight of 204.23 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isCOC1=CC(CNC(CC#N)=O)=CC=C1
. The InChI string is 1S/C11H12N2O2/c1-15-10-4-2-3-9(7-10)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14)
. Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C11H12N2O2 and it has a molecular weight of 204.23 .Scientific Research Applications
Photoreactivity in Model Compounds
Research on substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide has shown that these compounds decompose under irradiation. The decomposition rates vary depending on the linkages and substitution patterns, influenced by the electronic characteristics of the benzylic carbon (Katritzky et al., 2003).
Antimicrobial Properties in Novel Dyes
A study on polyfunctionalized dye precursors and dyes based on 2-cyano-N-(3-methoxybenzyl)acetamide systems revealed significant antimicrobial activity. These dyes showed potential in textile finishing with notable antibacterial and antifungal properties (Shams et al., 2011).
Antitumor Evaluation in Heterocyclic Compounds
This compound has been used in synthesizing various heterocyclic derivatives, demonstrating high antiproliferative activity against human cancer cell lines. This highlights its potential in antitumor applications (Shams et al., 2010).
Antioxidant Potential in Capsaicin Analogs
Capsaicin analogs like N-(4-hydroxy-3-methoxybenzyl)acetamide have been studied for their potential as antioxidants. Research indicates their ability to act as antioxidants, with varying reactivity based on the medium (Yancheva et al., 2020).
Role in Radioligand Synthesis
In the synthesis of TSPO radioligands like [11C]PBR28, compounds such as N-(2-[11C]methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide have been utilized. This facilitates PET studies in preclinical and clinical settings (Wang et al., 2009).
Applications in Chemical Synthesis
The acetamide moiety, common in pharmaceutical products, has been derived from compounds like p-methoxybenzyl N-acetylcarbamate using this compound. This demonstrates its utility in the synthesis of complex pharmaceuticals (Sakai et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
2-Cyano-N-(3-methoxybenzyl)acetamide is a unique chemical compound with potential biological activity
Mode of Action
It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It’s known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . These reactions can potentially affect various biochemical pathways, leading to the formation of biologically active novel heterocyclic moieties .
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities
Properties
IUPAC Name |
2-cyano-N-[(3-methoxyphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-3-9(7-10)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUROVCSGZJLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259482 | |
Record name | 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566926-09-8 | |
Record name | 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566926-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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